S-Phenyl-DL-cysteine-3,3-d2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Phenyl-DL-cysteine-3,3-d2: is a deuterium-labeled derivative of S-Phenyl-DL-cysteine. This compound is a stable isotope-labeled amino acid, where the hydrogen atoms at the 3,3 positions are replaced with deuterium. It is primarily used in scientific research for tracing and quantitation during drug development processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-Phenyl-DL-cysteine-3,3-d2 involves the incorporation of deuterium into the S-Phenyl-DL-cysteine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The specific reaction conditions may vary depending on the desired purity and yield of the final product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated starting materials. The process is optimized to ensure high yield and purity, often involving multiple purification steps such as crystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: S-Phenyl-DL-cysteine-3,3-d2 undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The phenylthio group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol or other reducing agents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiol groups.
Substitution: Substituted phenylthio derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: S-Phenyl-DL-cysteine-3,3-d2 is used as a tracer in various chemical reactions to study reaction mechanisms and pathways. Its deuterium labeling allows for precise quantitation and tracking of the compound during experiments .
Biology: In biological research, this compound is used to study protein synthesis and metabolism. The deuterium labeling helps in tracking the incorporation of the amino acid into proteins and other biomolecules .
Medicine: this compound is used in drug development to study the pharmacokinetics and metabolism of potential drug candidates. The deuterium labeling provides insights into the absorption, distribution, metabolism, and excretion (ADME) of the compounds .
Industry: In industrial applications, this compound is used in the synthesis of deuterium-labeled drugs and other compounds. Its stable isotope labeling is valuable for quality control and regulatory compliance .
Wirkmechanismus
The mechanism of action of S-Phenyl-DL-cysteine-3,3-d2 involves its incorporation into proteins and other biomolecules. The deuterium labeling affects the pharmacokinetic and metabolic profiles of the compound, providing insights into its behavior in biological systems. The molecular targets and pathways involved include protein synthesis and metabolism .
Vergleich Mit ähnlichen Verbindungen
S-Phenyl-DL-cysteine: The non-deuterated form of the compound.
N-Acetyl-S-phenyl-DL-cysteine-3,3-d2: A derivative with an acetyl group.
3-(Phenylthio)-DL-alanine: Another similar compound with a phenylthio group.
Uniqueness: S-Phenyl-DL-cysteine-3,3-d2 is unique due to its deuterium labeling, which provides distinct advantages in scientific research and drug development. The deuterium atoms enhance the stability and alter the metabolic profile of the compound, making it valuable for tracing and quantitation .
Eigenschaften
Molekularformel |
C9H11NO2S |
---|---|
Molekulargewicht |
199.27 g/mol |
IUPAC-Name |
2-amino-3,3-dideuterio-3-phenylsulfanylpropanoic acid |
InChI |
InChI=1S/C9H11NO2S/c10-8(9(11)12)6-13-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/i6D2 |
InChI-Schlüssel |
XYUBQWNJDIAEES-NCYHJHSESA-N |
Isomerische SMILES |
[2H]C([2H])(C(C(=O)O)N)SC1=CC=CC=C1 |
Kanonische SMILES |
C1=CC=C(C=C1)SCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.